N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-10-15(8-9-15)17-14(18)12-6-7-13(20-12)19-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMHAZCXVZEVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide (CAS: 923705-77-5) serves as a relevant structural analogue . Both compounds share a furan-2-carboxamide backbone but differ in their substituents:
- Position 5 of the furan ring: The target compound has a phenoxy group, while the analogue features a 4-fluorophenyl group. The fluorine atom in the latter may enhance electronic effects (e.g., increased electronegativity) and alter π-π stacking interactions.
Limitations of Available Data
Direct comparative studies on biological activity, solubility, or pharmacokinetics are absent in the provided evidence. For instance, 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () is a more complex furopyridine derivative with distinct substitution patterns and reactivity, making it less relevant for direct comparison .
Notes on Comparative Analysis
Structural vs. Functional Comparisons : The provided evidence allows only for structural comparisons. Functional differences (e.g., potency, selectivity) remain speculative without experimental data.
Need for Further Research: Comparative studies focusing on substituent effects (e.g., phenoxy vs. fluorophenyl, cyanocyclopropyl vs. cyclopropyl) are critical to validate theoretical predictions.
Biological Activity
N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its antiproliferative effects and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the cyclopropyl ring and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of Cyclopropane Ring : The initial step often involves the reaction of 2-phenyl acetonitrile derivatives with dibromoethane in the presence of a base, yielding the desired cyclopropyl structure.
- Conversion to Carboxylic Acid : The cyano group is converted to a carboxylic acid through hydrolysis using concentrated hydrochloric acid.
- Amide Formation : Finally, the acid derivative undergoes amide coupling with various amines, such as Methyl 2-(aminophenoxy)acetate, facilitated by coupling agents like HATU.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly U937 human myeloid leukemia cells. The compound was found to inhibit cell proliferation without exhibiting cytotoxic effects on normal cells, suggesting a selective action against cancerous cells.
The proposed mechanism by which this compound exerts its antiproliferative effects includes:
- Inhibition of Cell Cycle Progression : Studies have shown that treatment with this compound leads to cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
- Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on U937 Cells : In vitro studies demonstrated that this compound effectively reduced the proliferation of U937 cells by approximately 70% at optimal concentrations while maintaining low toxicity levels in non-cancerous cell lines .
- Comparative Analysis with Other Compounds : A comparative study highlighted that derivatives with similar structural motifs showed enhanced biological activity, indicating that modifications to the phenoxy and cyclopropyl groups can significantly influence efficacy .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U937 (Leukemia) | 5.0 | 10 |
| HeLa (Cervical) | 50.0 | 1 |
| MCF7 (Breast) | 30.0 | 1.5 |
Table 2: Structural Modifications and Biological Activity
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| This compound | 5.0 | Strong antiproliferative |
| N-(Cyclobutyl)-5-phenoxyfuran-2-carboxamide | 20.0 | Moderate activity |
| N-(Cyclohexyl)-5-phenoxyfuran-2-carboxamide | 15.0 | Moderate activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
